molecular formula C12H15Cl2NO2 B098222 m-Toluic acid, 5-bis(2-chloroethyl)amino- CAS No. 17191-65-0

m-Toluic acid, 5-bis(2-chloroethyl)amino-

Katalognummer B098222
CAS-Nummer: 17191-65-0
Molekulargewicht: 276.16 g/mol
InChI-Schlüssel: XUOHIEMVNRNKFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

M-Toluic acid, 5-bis(2-chloroethyl)amino- is a chemical compound that belongs to the class of alkylating agents. It has been widely used in scientific research for its ability to modify and crosslink DNA, which can lead to cell death.

Wirkmechanismus

M-Toluic acid, 5-bis(2-chloroethyl)amino- works by modifying and crosslinking DNA, which can lead to cell death. It does this by reacting with the nitrogen atoms in the DNA bases, causing them to become crosslinked. This can prevent DNA replication and transcription, leading to cell death.

Biochemische Und Physiologische Effekte

M-Toluic acid, 5-bis(2-chloroethyl)amino- has been shown to have a range of biochemical and physiological effects. It can cause DNA damage and cell death, leading to anti-tumor effects. However, it can also cause toxicity in healthy cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using m-Toluic acid, 5-bis(2-chloroethyl)amino- in lab experiments is its ability to selectively target and kill cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, its toxicity to healthy cells can be a limitation, as it can lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the use of m-Toluic acid, 5-bis(2-chloroethyl)amino- in scientific research. One direction is the development of new cancer therapies that use this compound to selectively target and kill cancer cells. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, the use of m-Toluic acid, 5-bis(2-chloroethyl)amino- in combination with other drugs or therapies could also be explored as a way to enhance its anti-tumor effects while minimizing its toxicity to healthy cells.
In conclusion, m-Toluic acid, 5-bis(2-chloroethyl)amino- is a promising compound for scientific research, particularly in the development of new cancer therapies. Its ability to modify and crosslink DNA can lead to cell death, making it an effective anti-tumor agent. However, its toxicity to healthy cells can be a limitation, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

M-Toluic acid, 5-bis(2-chloroethyl)amino- can be synthesized by reacting m-toluic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloroethylamine to form the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.

Wissenschaftliche Forschungsanwendungen

M-Toluic acid, 5-bis(2-chloroethyl)amino- has been widely used in scientific research as an alkylating agent. It has been used to study the effects of DNA crosslinking and modification on cell growth and survival. It has also been used in the development of new cancer therapies, as it can selectively target and kill cancer cells.

Eigenschaften

CAS-Nummer

17191-65-0

Produktname

m-Toluic acid, 5-bis(2-chloroethyl)amino-

Molekularformel

C12H15Cl2NO2

Molekulargewicht

276.16 g/mol

IUPAC-Name

3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid

InChI

InChI=1S/C12H15Cl2NO2/c1-9-6-10(12(16)17)8-11(7-9)15(4-2-13)5-3-14/h6-8H,2-5H2,1H3,(H,16,17)

InChI-Schlüssel

XUOHIEMVNRNKFP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O

Kanonische SMILES

CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O

Andere CAS-Nummern

17191-65-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.